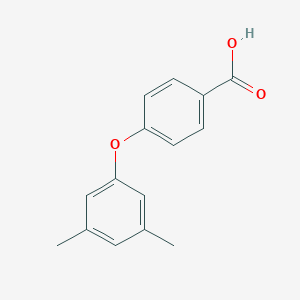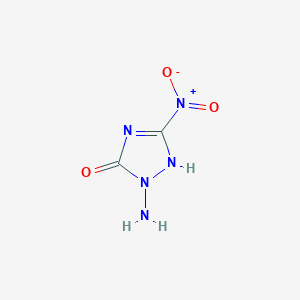
2-Amino-5-nitro-1H-1,2,4-triazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-nitro-1H-1,2,4-triazol-3(2H)-one, also known as ANTO, is a heterocyclic compound that has attracted considerable attention in the field of biological research. ANTO is a nitroheterocyclic compound that has a unique chemical structure, which makes it a promising candidate for various applications in the field of medicinal chemistry.
Mechanism Of Action
The mechanism of action of 2-Amino-5-nitro-1H-1,2,4-triazol-3(2H)-one is not fully understood. However, it is believed that 2-Amino-5-nitro-1H-1,2,4-triazol-3(2H)-one exerts its biological activity by generating reactive oxygen species (ROS) and inducing oxidative stress in the target cells. 2-Amino-5-nitro-1H-1,2,4-triazol-3(2H)-one has also been reported to inhibit the activity of enzymes such as DNA topoisomerase and thioredoxin reductase, which are essential for the survival of cancer cells.
Biochemical And Physiological Effects
2-Amino-5-nitro-1H-1,2,4-triazol-3(2H)-one has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. 2-Amino-5-nitro-1H-1,2,4-triazol-3(2H)-one has also been found to inhibit the proliferation of cancer cells by arresting the cell cycle at the G2/M phase. In addition, 2-Amino-5-nitro-1H-1,2,4-triazol-3(2H)-one has been reported to reduce the production of pro-inflammatory cytokines and to enhance the activity of antioxidant enzymes.
Advantages And Limitations For Lab Experiments
2-Amino-5-nitro-1H-1,2,4-triazol-3(2H)-one has several advantages over other compounds used in biological research. It is easy to synthesize, and it can be obtained in high purity. 2-Amino-5-nitro-1H-1,2,4-triazol-3(2H)-one is also stable under normal laboratory conditions. However, 2-Amino-5-nitro-1H-1,2,4-triazol-3(2H)-one has some limitations as well. It is insoluble in water, which makes it difficult to administer in vivo. 2-Amino-5-nitro-1H-1,2,4-triazol-3(2H)-one also exhibits some toxicity towards normal cells, which limits its use in clinical applications.
Future Directions
There are several future directions for the research on 2-Amino-5-nitro-1H-1,2,4-triazol-3(2H)-one. One of the most promising areas is the development of 2-Amino-5-nitro-1H-1,2,4-triazol-3(2H)-one-based drugs for the treatment of cancer and parasitic infections. Researchers can also explore the use of 2-Amino-5-nitro-1H-1,2,4-triazol-3(2H)-one in combination with other drugs to enhance its therapeutic efficacy. Moreover, the mechanism of action of 2-Amino-5-nitro-1H-1,2,4-triazol-3(2H)-one needs to be further elucidated to facilitate the development of new drugs based on 2-Amino-5-nitro-1H-1,2,4-triazol-3(2H)-one. Finally, the synthesis of 2-Amino-5-nitro-1H-1,2,4-triazol-3(2H)-one derivatives with improved solubility and reduced toxicity can lead to the development of more effective drugs.
Synthesis Methods
2-Amino-5-nitro-1H-1,2,4-triazol-3(2H)-one can be synthesized by the reaction of 5-nitro-2-furoic acid with thiosemicarbazide followed by the oxidation of the resulting intermediate with hydrogen peroxide. The reaction conditions are mild, and the product can be obtained in high yield. The purity of the product can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
2-Amino-5-nitro-1H-1,2,4-triazol-3(2H)-one has been extensively studied for its biological activities. It has been reported to exhibit antitumor, antibacterial, antifungal, and antiviral activities. 2-Amino-5-nitro-1H-1,2,4-triazol-3(2H)-one has also shown promising results in the treatment of parasitic infections such as leishmaniasis and trypanosomiasis. In addition, 2-Amino-5-nitro-1H-1,2,4-triazol-3(2H)-one has been found to possess antioxidant and anti-inflammatory properties.
properties
CAS RN |
155051-79-9 |
|---|---|
Product Name |
2-Amino-5-nitro-1H-1,2,4-triazol-3(2H)-one |
Molecular Formula |
C2H3N5O3 |
Molecular Weight |
145.08 g/mol |
IUPAC Name |
2-amino-5-nitro-4H-1,2,4-triazol-3-one |
InChI |
InChI=1S/C2H3N5O3/c3-6-2(8)4-1(5-6)7(9)10/h3H2,(H,4,5,8) |
InChI Key |
CBKVSJADTBKORJ-UHFFFAOYSA-N |
Isomeric SMILES |
C1(=NC(=O)N(N1)N)[N+](=O)[O-] |
SMILES |
C1(=NN(C(=O)N1)N)[N+](=O)[O-] |
Canonical SMILES |
C1(=NC(=O)N(N1)N)[N+](=O)[O-] |
synonyms |
3H-1,2,4-Triazol-3-one,2-amino-1,2-dihydro-5-nitro-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



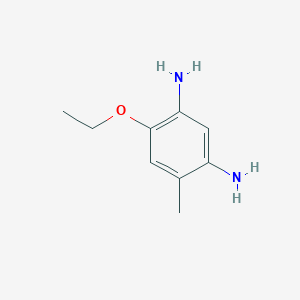
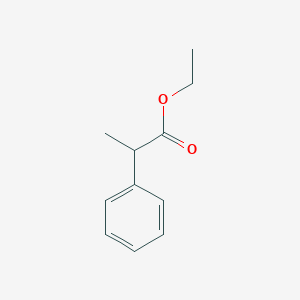
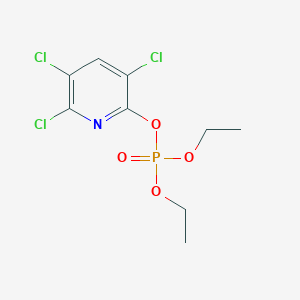
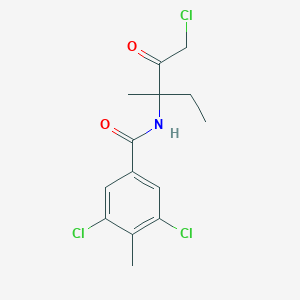
![3-Ethoxy-2-methyl-5H-benzo[7]annulene](/img/structure/B129028.png)
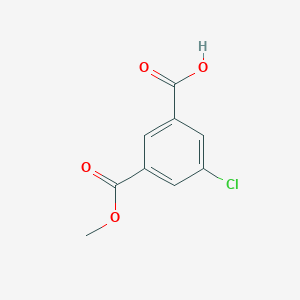
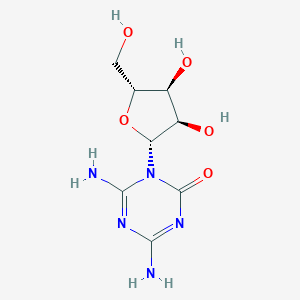

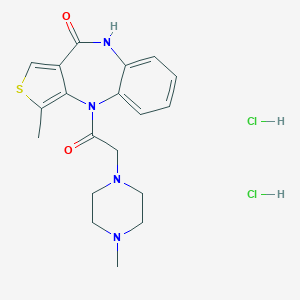
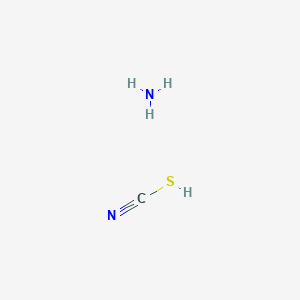
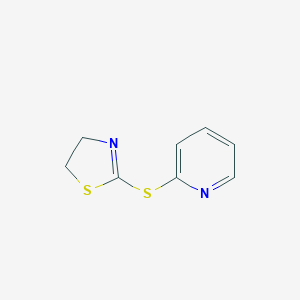
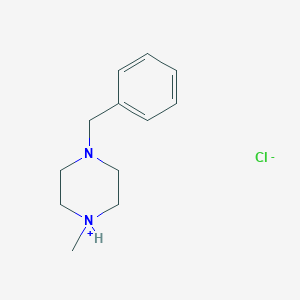
![(2S,3S,4R,5R,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-methoxyoxane-2-carboxylic acid](/img/structure/B129050.png)
